1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-
Description
The compound 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- is a polyfunctional amine with a branched ethanediamine backbone. Its structure features three ethyl groups: two at the terminal nitrogen atoms (N,N'-diethyl) and an additional ethylamino substituent on the central ethylene chain. This configuration enhances its chelating properties and solubility in organic solvents.
Properties
IUPAC Name |
N,N'-diethyl-N'-[2-(ethylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3/c1-4-11-7-9-13(6-3)10-8-12-5-2/h11-12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDOTLXZHXEZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)CCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059327 | |
| Record name | 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MP Biomedicals MSDS] | |
| Record name | N-Ethylbis(2-ethylaminoethyl)amine | |
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CAS No. |
105-93-1 | |
| Record name | N1,N2-Diethyl-N1-[2-(ethylamino)ethyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Ethanediamine, N1,N2-diethyl-N1-(2-(ethylamino)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N2-diethyl-N1-[2-(ethylamino)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylbis(2-ethylaminoethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- is a complex organic compound notable for its diverse biological activities. This compound, characterized by multiple functional groups including amines and possibly epoxide structures, has been studied for its potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
The compound features a central ethylenediamine backbone with diethyl and ethylamino substituents. Its structural complexity allows for various interactions with biological macromolecules, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of amine groups suggests potential for hydrogen bonding and ionic interactions, which are crucial in modulating biological responses. Additionally, if epoxide groups are present, they may react with nucleophiles in biological systems, leading to covalent modifications of proteins or nucleic acids.
Biological Activity Overview
Research indicates that 1,2-Ethanediamine derivatives can exhibit a range of biological activities:
- Antimicrobial Properties : Some derivatives have shown significant antimicrobial effects against various pathogens.
- Anticancer Activity : Studies suggest that certain analogs can inhibit tumor growth and exhibit selective cytotoxicity towards cancer cells.
- Neuroprotective Effects : Potential neuroprotective properties have been observed, possibly through modulation of neurotransmitter systems.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of 1,2-Ethanediamine against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 32 | Staphylococcus aureus |
| B | 64 | Escherichia coli |
| C | 128 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) revealed that some derivatives of the compound could induce apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways.
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| D | 20 | HeLa | Caspase activation |
| E | 35 | MCF-7 | DNA damage induction |
Neuroprotective Effects
Research conducted on rodent models indicated that certain derivatives could reduce neuroinflammation and oxidative stress markers in the brain. This suggests potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Research Findings and Trends
- Coordination Chemistry : Ethylenediamine derivatives with ethyl or hydroxyethyl groups (e.g., ) show enhanced stability in Cu(II) and Fe(III) complexes compared to methyl-substituted analogs .
- Pharmaceuticals : Aromatic substituents (e.g., pyridinyl in ) improve receptor-binding affinity, as seen in tripelennamine’s antihistaminic activity .
- Materials Science: Silicon-containing derivatives () are pivotal in hybrid organic-inorganic materials, with applications in coatings and adhesives .
Q & A
Q. What are the recommended methods for synthesizing 1,2-Ethanediamine derivatives with tertiary amino substituents?
Synthesis of such compounds typically involves nucleophilic substitution or reductive amination. For example, alkylation of ethylenediamine with ethyl halides in the presence of a base (e.g., K₂CO₃) under controlled temperature (40–60°C) can yield branched derivatives. Solvent choice (e.g., ethanol or THF) and stoichiometric ratios are critical to minimize byproducts like quaternary ammonium salts. Post-synthesis purification via fractional distillation or column chromatography is recommended . For analogs with complex substituents, protecting group strategies (e.g., Boc protection) may prevent undesired side reactions .
Q. Which spectroscopic techniques are most effective for characterizing tertiary ethylenediamine derivatives?
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve substituent environments (e.g., ethyl vs. ethylamino groups). For example, methylene protons adjacent to nitrogen appear at δ 2.5–3.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. NIST databases provide reference spectra for similar compounds, aiding identification .
- IR Spectroscopy : Stretching frequencies for N–H (3300–3500 cm⁻¹) and C–N (1250–1350 cm⁻¹) validate functional groups .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
- Hygroscopicity Tests : Exposure to humid environments (e.g., 75% RH for 24 hours) with gravimetric monitoring.
- pH-Dependent Stability : Incubation in buffers (pH 2–12) followed by HPLC analysis to detect hydrolysis byproducts. Safety data sheets for analogous diamines recommend inert-atmosphere storage to prevent oxidation .
Advanced Research Questions
Q. How does the ligand geometry of this compound influence its coordination chemistry with transition metals?
The tertiary amino groups act as strong σ-donors, forming stable complexes with metals like Cu(II) or Ni(II). Comparative studies with phosphino-substituted ethylenediamines (e.g., ) suggest that steric hindrance from ethyl groups may reduce coordination number but enhance selectivity for specific metal ions. X-ray crystallography and DFT calculations are critical to map coordination geometries .
Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., conflicting ΔH values)?
- Cross-Validation : Compare calorimetry data (e.g., DSC) with computational results (e.g., Gaussian-based enthalpy calculations).
- Batch Reproducibility : Ensure synthesis protocols (e.g., purity >98% via HPLC) are consistent across studies.
- Reference Standards : Use certified reagents (e.g., Sigma-Aldrich’s TEMED, a structurally related diamine) as controls .
Q. What methodologies are suitable for probing biological interactions of this compound?
- In Vitro Assays : Test inhibition of histamine receptors (H1/H2) using cell lines (e.g., HEK-293), as seen in studies of zolamine derivatives .
- Toxicity Screening : Use zebrafish embryos or C. elegans models to assess acute toxicity (LC₅₀) and neurobehavioral effects.
Q. Can computational modeling predict substituent effects on reactivity?
Yes. Molecular dynamics (MD) simulations and density functional theory (DFT) can model substituent impacts:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Chiral ethylenediamines often require asymmetric catalysis (e.g., chiral auxiliaries or enzymes). For example, lipase-mediated resolution can separate enantiomers during esterification. Continuous-flow reactors improve reproducibility compared to batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
